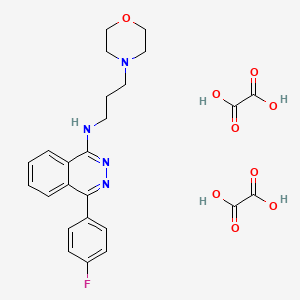
4-(4-fluorophenyl)-N-(3-morpholinopropyl)phthalazin-1-amine dioxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-fluorophenyl)-N-(3-morpholinopropyl)phthalazin-1-amine dioxalate, also known as FPMPA, is a chemical compound that belongs to the phthalazinamine family. FPMPA has been extensively studied due to its potential applications in scientific research, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research has shown the development of novel compounds through synthetic chemistry methods that involve morpholine or other amine components, showcasing antimicrobial activities against various microorganisms. These studies highlight the compound's potential in the field of antimicrobial drug development. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including compounds with morpholine components, and found them to possess good or moderate antimicrobial activities against tested microorganisms Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 15(4), 2427-2438.
Chemical Synthesis and Reactions
Efficient synthesis techniques have been developed for creating compounds with potential as NK(1) receptor antagonists, highlighting the importance of the structural components such as fluorophenyl and morpholine. Brands et al. (2003) described an efficient synthesis of Aprepitant, demonstrating the chemical versatility and potential therapeutic applications of such compounds Brands, K., Payack, J., Rosen, J., Nelson, T., Candelario, A., Huffman, M., Zhao, M. M., Li, J., Craig, B., Song, Z., Tschaen, D., Hansen, K., Devine, P. N., Pye, P., Rossen, K., Dormer, P., Reamer, R., Welch, C., Mathre, D., Tsou, N., Mcnamara, J., & Reider, P. (2003). Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. Journal of the American Chemical Society, 125(8), 2129-2135.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O.2C2H2O4/c22-17-8-6-16(7-9-17)20-18-4-1-2-5-19(18)21(25-24-20)23-10-3-11-26-12-14-27-15-13-26;2*3-1(4)2(5)6/h1-2,4-9H,3,10-15H2,(H,23,25);2*(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBFXQDWCIKWFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

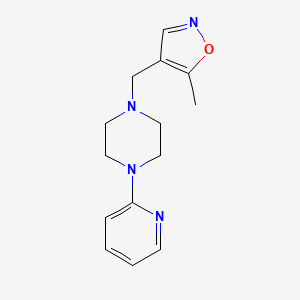
![(E)-methyl 2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2415394.png)

![2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2415399.png)
![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2415401.png)
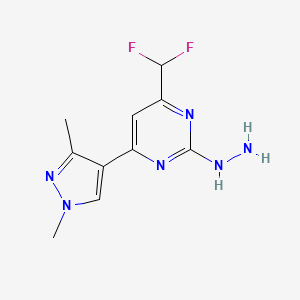
![N-[cyano(2-methylphenyl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2415405.png)
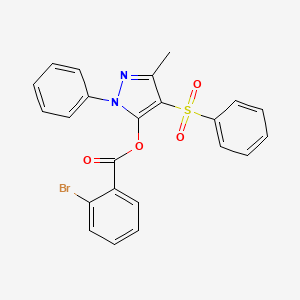
![5-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2415410.png)
![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-3-carboxamide](/img/structure/B2415412.png)
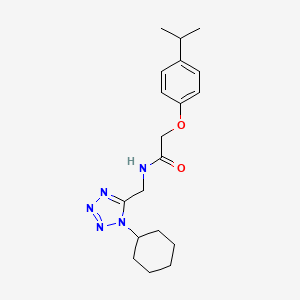
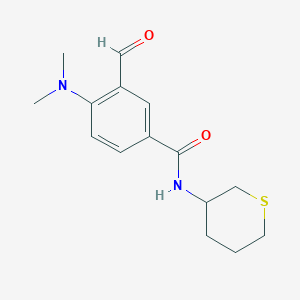
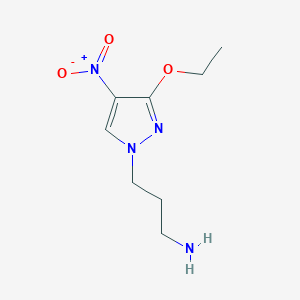
![2,2,2-Trifluoro-1-{1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-5-yl}ethan-1-one](/img/structure/B2415416.png)